(E)-4-(5-((2-(4-benzylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)furan-2-yl)benzenesulfonamide
Description
The compound (E)-4-(5-((2-(4-benzylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)furan-2-yl)benzenesulfonamide is a structurally complex molecule featuring a thiazolone core substituted with a benzylpiperazine moiety, a furan linker, and a benzenesulfonamide group. Its E-configuration ensures a specific spatial arrangement critical for intermolecular interactions. The benzylpiperazine group may enhance receptor binding affinity, while the sulfonamide moiety contributes to solubility and pharmacokinetic properties.
Properties
IUPAC Name |
4-[5-[(E)-[2-(4-benzylpiperazin-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]furan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S2/c26-35(31,32)21-9-6-19(7-10-21)22-11-8-20(33-22)16-23-24(30)27-25(34-23)29-14-12-28(13-15-29)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2,(H2,26,31,32)/b23-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYCEMGKJOQGTN-XQNSMLJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)S(=O)(=O)N)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)S(=O)(=O)N)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(5-((2-(4-benzylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)furan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the piperazine and thiazole rings, followed by their functionalization and coupling.
Piperazine Ring Formation: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide under basic conditions.
Thiazole Ring Formation: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling Reactions: The final step involves coupling the piperazine and thiazole rings with the furan and benzenesulfonamide moieties. This is typically achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(5-((2-(4-benzylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)furan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols or reduce double bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(E)-4-(5-((2-(4-benzylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)furan-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of new therapeutic agents.
Materials Science: The compound’s properties can be explored for the development of new materials with specific electronic or optical characteristics.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of (E)-4-(5-((2-(4-benzylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- The target compound’s benzylpiperazine group introduces a bulky, polar substituent compared to the piperidine in the analogue from . This difference may enhance interactions with amine-binding receptors (e.g., GPCRs) or improve blood-brain barrier penetration.
- The benzenesulfonamide group in the target compound offers hydrogen-bonding capability and solubility advantages over the methoxybenzylidene group in the analogue, which is more lipophilic .
In contrast, methylofuran’s flexible glutamic acid linkages may allow adaptive binding in enzymatic pockets.
Configuration: The E-configuration in the target compound ensures optimal spatial alignment of the benzylpiperazine and sulfonamide groups, a feature absent in non-stereospecific analogues.
Chemoinformatic Similarity Analysis
Using binary fingerprint-based similarity coefficients (e.g., Tanimoto index), the target compound demonstrates moderate similarity (~0.4–0.6) to piperidine- and benzylidene-substituted thiazolones . Key disparities arise from the sulfonamide and furan motifs, which reduce overlap with simpler thiazolone derivatives.
Research Findings and Implications
- Crystallographic Insights : The structural determination of analogues (e.g., ) relies on tools like SHELXL and ORTEP-3 , suggesting similar methodologies could resolve the target compound’s conformation.
Biological Activity
The compound (E)-4-(5-((2-(4-benzylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)furan-2-yl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
This compound can be broken down into several functional groups:
- Thiazole ring : Known for various biological activities including antimicrobial and anticancer properties.
- Furan moiety : Associated with antioxidant activity and potential anticancer effects.
- Benzenesulfonamide group : Commonly found in many pharmaceuticals, contributing to diverse biological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to our compound. For instance, compounds containing thiazolidinone structures have shown significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.1 µM to 10 µM depending on the specific derivative and cancer type .
Case Study:
A study on thiazolidinone-bearing hybrids reported that certain derivatives exhibited strong inhibitory effects on cancer cell proliferation, inducing apoptosis through both intrinsic and extrinsic pathways. The most active compounds demonstrated IC50 values as low as 0.63 µM against breast cancer cell lines (MCF-7) and were less toxic to normal cells .
Antimicrobial Activity
The thiazole derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that compounds with similar structures exhibit good activity against both Gram-positive and Gram-negative bacteria. For example, a related thiazolidinone compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 25 to 100 μg/ml .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | MIC (μg/ml) |
|---|---|---|
| Compound A | S. aureus | 25 |
| Compound B | E. coli | 50 |
| Compound C | P. aeruginosa | 100 |
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Cell Cycle Regulation : Similar thiazole-based compounds have been shown to affect the G1-S transition in the cell cycle, promoting apoptosis in cancer cells by modulating cyclin-dependent kinases (CDKs) .
- DNA Interaction : The ability of these compounds to bind DNA may lead to interference with replication and transcription processes, further contributing to their anticancer activity .
Research Findings
A literature review indicates that compounds structurally related to this compound have shown promising results in various assays:
- Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxicity against multiple cancer cell lines, with some compounds showing selectivity towards malignant cells over normal cells.
- Antiviral Activity : Certain derivatives have also exhibited antiviral properties, suggesting a broad spectrum of biological activity that could be harnessed for therapeutic purposes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
